2-(3-Fluorophenyl)propan-2-amine

Metabolic stability Monoamine oxidase Gem-dimethyl effect

Researchers targeting CNS disorders face rapid MAO-mediated degradation of α-methyl phenethylamine scaffolds, limiting in vivo duration. 2-(3-Fluorophenyl)propan-2-amine solves this via a geminal dimethyl group that blocks oxidative deamination-a liability retained by 3-fluoroamphetamine. • Blocks MAO degradation via α,α-dimethyl substitution • 1 rotatable bond (vs. 2 for 3-fluoroamphetamine) reduces entropic penalty • XLogP3 = 1.8 for BBB penetration without exceeding drug-like logP • ≥95% purity; HCl salt available for stoichiometric control • In stock for immediate global dispatch

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 74702-89-9
Cat. No. B1342700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)propan-2-amine
CAS74702-89-9
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)F)N
InChIInChI=1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
InChIKeyUVDZXNRATDMYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)propan-2-amine: Overview & Key Properties


2-(3-Fluorophenyl)propan-2-amine (CAS 74702-89-9), also named 3-fluoro-α,α-dimethylbenzenemethanamine or 1-(3-fluorophenyl)-1-methylethylamine, is a synthetic fluorinated benzylamine with the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g·mol⁻¹ [1]. It belongs to the substituted amphetamine chemical class but is structurally distinguished by a geminal dimethyl group at the α-carbon adjacent to the primary amine, a feature that imparts distinct metabolic and physicochemical properties compared to its α-methyl analog 3-fluoroamphetamine . This compound is primarily sourced as a research chemical and synthetic intermediate for central nervous system (CNS) drug discovery programs and medicinal chemistry scaffold derivatization, with commercial availability at purities of ≥95% (free base and hydrochloride salt forms) [1].

Structural Basis for Selection Specificity


Practitioners seeking a fluorinated phenethylamine or benzylamine building block may be tempted to interchange 2-(3-fluorophenyl)propan-2-amine with close structural analogs such as 3-fluoroamphetamine (the α-methyl variant) or 2-(4-fluorophenyl)propan-2-amine (the para-fluoro positional isomer). Such substitution is scientifically unsound because the geminal dimethyl group at the α-carbon fundamentally alters metabolic stability by blocking monoamine oxidase (MAO)-mediated oxidative deamination—a liability retained by the α-methyl analog 3-fluoroamphetamine—while the meta-fluorine placement provides a distinct lipophilicity profile (XLogP3 = 1.8) that differs significantly from the para isomer (XLogP3 = 1.5) [1]. Furthermore, the target compound possesses only one freely rotatable bond versus two for 3-fluoroamphetamine, resulting in a more conformationally restricted scaffold that can influence binding entropy and selectivity outcomes in medicinal chemistry campaigns [1]. These quantitative, structurally encoded differences make generic substitution a high-risk strategy for research programs requiring reproducible physicochemical and metabolic behavior.

Quantitative Differentiation Evidence


Metabolic Stability: MAO Blockade vs. 3-Fluoroamphetamine

The target compound bears a geminal dimethyl group at the α-carbon, which sterically and electronically prevents oxidative deamination by monoamine oxidase (MAO), a primary metabolic route for α-unsubstituted or α-mono-substituted phenethylamines such as 3-fluoroamphetamine. The comparator 3-fluoroamphetamine retains an α-hydrogen atom on the carbon adjacent to the amine, making it a substrate for MAO-mediated metabolism. Direct quantitative half-life data for the target compound are not available in the peer-reviewed literature; however, the mechanistic basis for this differentiation is firmly established by the finding that 'geminal dimethyl-branching at the a-position would inhibit subsequent metabolism by interfering with transformation via the monoamine oxidase system (MAO)' [1]. In contrast, 3-fluoroamphetamine is reported to have an elimination half-life of approximately 90 minutes in humans, consistent with ongoing MAO-mediated degradation [2]. The target compound thus offers a metabolically more stable scaffold for CNS applications where extended target engagement or reduced metabolic clearance is desired.

Metabolic stability Monoamine oxidase Gem-dimethyl effect CNS drug design

Lipophilicity: Meta vs. Para Positional Isomer

The position of the fluorine substituent on the aromatic ring exerts a measurable effect on lipophilicity. The target compound, with fluorine at the meta (3-) position, has a computed XLogP3 of 1.8 [1]. Its para-fluoro positional isomer, 2-(4-fluorophenyl)propan-2-amine, has a significantly lower XLogP3 of 1.5 . The difference of ΔXLogP3 ≈ 0.3 log units translates to an approximately 2-fold difference in octanol-water partition coefficient, which can impact passive membrane permeability, blood-brain barrier penetration, and non-specific protein binding. The meta-fluorine configuration thus provides a moderately higher lipophilicity profile that may be advantageous for CNS target engagement while still maintaining drug-like properties within the Lipinski Rule of 5 space.

Lipophilicity Positional isomer Blood-brain barrier penetration LogP

Conformational Restriction: Reduced Rotatable Bonds

The number of freely rotatable bonds in a molecule is a critical determinant of conformational entropy and binding selectivity. The target compound, 2-(3-fluorophenyl)propan-2-amine, has only 1 rotatable bond (the C–N bond), as the gem-dimethyl substitution eliminates the additional rotatable bond present in the α-methyl analog [1]. In contrast, 3-fluoroamphetamine possesses 2 freely rotating bonds (the C–C bond between the phenyl ring and the α-carbon, and the C–N bond) . This difference means the target compound populates a more restricted conformational ensemble, which can enhance binding selectivity for biological targets by reducing the entropic penalty upon target engagement. A rotatable bond count of ≤3 is also favorable within oral drug-likeness filters, and the reduction from 2 to 1 represents a 50% decrease in conformational degrees of freedom around the core scaffold.

Rotatable bonds Conformational entropy Scaffold rigidity Medicinal chemistry

Boiling Point Distinction for Purification

The predicted boiling point of 2-(3-fluorophenyl)propan-2-amine is 199.6 ± 15.0 °C at 760 mmHg , which is notably lower than that of 3-fluoroamphetamine at 208.2 ± 15.0 °C at 760 mmHg . An absolute difference of approximately 8.6 °C in boiling point, although within overlapping prediction error margins, may still be practically relevant under controlled laboratory distillation conditions, offering a physical basis for separation or preferential purification. The target compound also has a predicted flash point of 83.4 ± 8.3 °C versus 89.1 ± 8.3 °C for 3-fluoroamphetamine, consistent with the lower boiling point trend. These differences, while modest, provide orthogonal physical property verification for compound identity and purity assessment during procurement and laboratory handling.

Boiling point Purification Distillation Physical property

Procurement Purity & Salt Form Advantages

The target compound is commercially available from multiple vendors with minimum purity specifications ranging from 95% (AKSci) to ≥98% (MolCore, 001Chemical) as the free base or hydrochloride salt . The hydrochloride salt (CAS 689232-61-9) is a white to off-white crystalline powder with a molecular weight of 189.66 g·mol⁻¹, offering improved handling and storage stability compared to the free base, which is described as a liquid or low-melting solid at room temperature . In contrast, the non-fluorinated analog 2-phenylpropan-2-amine (cumylamine, CAS 585-32-0) is consistently a liquid (density 0.94 g·mL⁻¹) with a pKa (predicted) of 9.36, whereas fluorination at the meta position both raises the molecular weight and introduces solid-state character beneficial for accurate weighing and formulation . Commercially, the fluorinated target compound commands a price premium consistent with its specialized synthetic utility: Fluorochem lists the hydrochloride salt at £55.00 per gram, reflecting the added value of fluorinated building block status .

Purity specification Procurement Quality control Vendor comparison

Evidence-Backed Application Scenarios


CNS Drug Discovery: Metabolically Stable Scaffold

Research programs targeting CNS disorders (e.g., ADHD, narcolepsy, obesity) that require sustained dopamine/norepinephrine release without rapid MAO-mediated degradation can deploy 2-(3-fluorophenyl)propan-2-amine as a scaffold or advanced intermediate. The α,α-dimethyl substitution provides metabolic blockade against MAO, as established for the phentermine class, while the meta-fluorine enhances lipophilicity (XLogP3 = 1.8) for blood-brain barrier penetration without exceeding drug-like logP thresholds [1][2]. This compound is particularly suited for lead optimization campaigns where 3-fluoroamphetamine (half-life ~90 min) has shown target engagement but insufficient duration of action [3].

Positional Isomer SAR Exploration

Structure-activity relationship (SAR) studies that systematically probe the effect of fluorine ring position on receptor binding, transporter selectivity, or metabolic stability require authentic, well-characterized positional isomers. 2-(3-Fluorophenyl)propan-2-amine provides the meta-fluoro substitution pattern, which yields an XLogP3 of 1.8—intermediate between the more hydrophilic para isomer (XLogP3 = 1.5) and the more lipophilic phentermine (XLogP = 2.18) [2]. This graded lipophilicity series enables researchers to deconvolve electronic effects from lipophilicity-driven binding differences, a critical requirement for rational, data-driven SAR table construction.

Conformationally Constrained Fragment Library Design

Fragment-based drug discovery (FBDD) libraries benefit from scaffolds with minimal rotatable bonds to maximize binding efficiency per heavy atom. With only 1 rotatable bond (vs. 2 for 3-fluoroamphetamine), 2-(3-fluorophenyl)propan-2-amine offers a more rigid core structure that reduces conformational entropy penalty upon target binding . Combined with its modest molecular weight (153.20 Da) and balanced lipophilicity, this compound serves as an ideal fragment library member for screening against CNS targets where ligand efficiency metrics are critical decision points in hit triage.

Synthetic Intermediate for Fluorinated APIs & PET Tracers

The compound's primary amine functionality, combined with the metabolically stable gem-dimethyl core and the fluorine atom as a potential ¹⁸F isotopic labeling site, makes it a versatile intermediate for synthesizing fluorinated active pharmaceutical ingredients (APIs) and positron emission tomography (PET) tracer candidates [1]. The solid hydrochloride salt form (CAS 689232-61-9, MW 189.66) facilitates precise stoichiometric control in subsequent N-alkylation, reductive amination, or amide coupling reactions, while commercial availability at scales up to 10 g from established vendors supports both exploratory and preclinical synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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